molecular formula C19H36O B13404785 2-methyl-7R,8S-Epoxy-17-octadecene

2-methyl-7R,8S-Epoxy-17-octadecene

Cat. No.: B13404785
M. Wt: 280.5 g/mol
InChI Key: VEHBXHNRALNERE-RBUKOAKNSA-N
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Description

2-methyl-7R,8S-Epoxy-17-octadecene is an organic compound with the molecular formula C19H36O. It is a stereoisomer with defined stereocenters at the 7th and 8th positions, specifically in the R and S configurations, respectively. This compound is notable for its presence as a trace component in the sex pheromone gland of the gypsy moth, Lymantria dispar .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7R,8S-Epoxy-17-octadecene typically involves the epoxidation of an appropriate precursor. One common method is the epoxidation of 2-methyl-17-octadecene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the desired stereoisomer .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7R,8S-Epoxy-17-octadecene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-7R,8S-Epoxy-17-octadecene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methyl-7R,8S-Epoxy-17-octadecene exerts its effects, particularly in biological systems, involves its interaction with specific receptors in the gypsy moth. The compound binds to olfactory receptors in male moths, triggering a behavioral response that leads them to the female moths. This interaction is highly stereospecific, with the R and S configurations playing a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and its role as a trace component in the gypsy moth’s pheromone system. Its ability to elicit a response in male moths, albeit weaker than (+)-disparlure, highlights its potential role in enhancing pheromone specificity or attractiveness in certain populations .

Properties

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

(2S,3R)-2-dec-9-enyl-3-(5-methylhexyl)oxirane

InChI

InChI=1S/C19H36O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h4,17-19H,1,5-16H2,2-3H3/t18-,19+/m0/s1

InChI Key

VEHBXHNRALNERE-RBUKOAKNSA-N

Isomeric SMILES

CC(C)CCCC[C@@H]1[C@@H](O1)CCCCCCCCC=C

Canonical SMILES

CC(C)CCCCC1C(O1)CCCCCCCCC=C

Origin of Product

United States

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